Methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Description
Strategic Importance of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into aromatic systems is a widely used strategy in modern organic and medicinal chemistry. rsc.orgresearchgate.netnumberanalytics.com The presence of a fluorine atom, as seen in the 2-position of the benzoate (B1203000) ring of the title compound, imparts unique properties. Fluorine is the most electronegative element, and its introduction can significantly alter the electronic environment of the aromatic ring. numberanalytics.com This can lead to changes in acidity, basicity, and reactivity of nearby functional groups. nih.gov
The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation. nih.govnih.gov This is a particularly valuable attribute in drug design. mdpi.comnih.govrsc.org Furthermore, the small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, while still exerting a powerful electronic effect. rsc.org In the context of materials science, fluorinated aromatics are utilized in the creation of polymers with enhanced thermal stability and chemical resistance. numberanalytics.commdpi.com
Influence of Nitroaromatic Groups on Chemical Reactivity and Electronic Properties
Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are pivotal in organic synthesis. numberanalytics.comnih.gov The nitro group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the nitrogen and oxygen atoms and its ability to delocalize electrons through resonance. wikipedia.orgnumberanalytics.comminia.edu.egresearchgate.net This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower than on unsubstituted benzene. numberanalytics.comwikipedia.org
When an electrophilic substitution reaction does occur on a nitroaromatic compound, the nitro group primarily directs incoming electrophiles to the meta position. bookfere.com This is because the ortho and para positions are significantly more electron-deficient due to resonance effects. nih.govrsc.org Conversely, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group. wikipedia.orgnumberanalytics.com The nitro group can be reduced to form an amino group, providing a synthetic route to anilines, which are themselves valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comwikipedia.org
Methyl Esters as Key Intermediates in Organic Synthesis and Chemical Space Exploration
Methyl esters, and esters in general, are fundamental functional groups in organic chemistry. pbworks.com They serve as crucial intermediates in a wide array of chemical transformations. nih.gov The methyl ester group can be readily synthesized, often through the Fischer esterification of a carboxylic acid with methanol (B129727) in the presence of an acid catalyst. pbworks.comyoutube.comuomustansiriyah.edu.iqyoutube.com Alternatively, they can be prepared from more reactive carboxylic acid derivatives like acid chlorides. youtube.com
The ester functionality can be hydrolyzed back to the corresponding carboxylic acid, or it can be converted into other functional groups such as amides, alcohols (via reduction), or other esters (via transesterification). organic-chemistry.org This versatility makes methyl esters valuable for protecting carboxylic acid groups during other synthetic steps or for exploring the chemical space around a particular molecular scaffold. organic-chemistry.org In the context of drug discovery and materials science, the modification of a carboxylic acid to a methyl ester can significantly impact properties like solubility, volatility, and biological activity. nih.gov
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: A Structural and Reactivity Analysis
While specific experimental data for this compound is limited in publicly accessible research literature, a comprehensive understanding of its likely chemical properties and reactivity can be derived from the analysis of its constituent parts.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1355248-03-1 | rsc.org |
| Molecular Formula | C14H10FNO4 | rsc.org |
| Molecular Weight | 275.23 g/mol | rsc.org |
This table contains data for the specific compound of interest.
The structure of this compound features a biphenyl (B1667301) core, where one phenyl ring is substituted with a fluorine atom and a methyl ester group, and the other is substituted with a nitro group. The fluorine atom at the 2-position and the methyl ester at the 1-position of the first ring will influence its electronic properties. The 4-nitrophenyl group at the 5-position introduces the strong electron-withdrawing effects of the nitro group into the molecule.
Based on the principles outlined in the introduction, the fluorine atom will exert an inductive electron-withdrawing effect. The nitro group on the second phenyl ring will strongly deactivate that ring towards electrophilic attack and make the phenyl group itself an electron-withdrawing substituent on the first ring. The methyl ester group is also electron-withdrawing. The combination of these functionalities suggests a molecule with a highly electron-deficient aromatic system.
Interactive Data Table: Properties of Constituent Functional Groups
| Functional Group | Key Properties | Influence on Aromatic Ring |
| Fluoro (-F) | High electronegativity, small size, strong C-F bond. | Inductive electron withdrawal, weak resonance donation. Can increase metabolic stability and alter pKa. nih.govnih.govmdpi.com |
| Nitro (-NO2) | Strong electron-withdrawing (inductive and resonance), meta-directing for electrophilic substitution. | Deactivates the ring towards electrophilic attack, activates towards nucleophilic attack. numberanalytics.comwikipedia.orgbookfere.com |
| Methyl Ester (-COOCH3) | Can be hydrolyzed to a carboxylic acid, can be reduced to an alcohol. | Electron-withdrawing, deactivating, and meta-directing in electrophilic substitution. Serves as a versatile synthetic intermediate. pbworks.comorganic-chemistry.org |
This table summarizes the general properties of the functional groups present in the title compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-5-(4-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGYKEZNKUHDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742806 | |
| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-03-1 | |
| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Fluoro 5 4 Nitrophenyl Benzoate Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide foundational information about the molecular structure by identifying the different chemical environments of these nuclei.
¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In a typical analog, aromatic protons appear in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing effects of the nitro and ester groups. The methyl protons of the ester group characteristically appear as a singlet in the upfield region (δ 3.8-4.0 ppm).
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Carbons in different functional groups resonate at characteristic chemical shifts. For instance, the carbonyl carbon of the ester group is typically observed far downfield (δ ~165 ppm), while aromatic carbons resonate in the δ 110-150 ppm range. The presence of fluorine introduces C-F coupling, which can further aid in signal assignment.
¹⁹F NMR: As fluorine has a natural abundance of 100% and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear fingerprint of its position on the aromatic ring. wikipedia.orgnih.gov For fluorinated benzoates, the ¹⁹F chemical shift can vary significantly based on the substitution pattern. nih.gov
Table 1: Illustrative NMR Data for an Analog, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Data sourced from a study on a furan-based analog to demonstrate typical chemical shifts.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| ¹H NMR | 3.95 | s (3H, -OCH₃) |
| 7.14 | t, J = 3.7 (1H, Ar-H) | |
| 7.31 | d, J = 3.7 (1H, Ar-H) | |
| 8.00-8.08 | m (1H, Ar-H) | |
| 8.08-8.24 | m (2H, Ar-H) | |
| ¹³C NMR | 52.23 | (-OCH₃) |
| 112.15 | d, ²JC-F = 26.9 (Ar-C) | |
| 114.89 | d, ⁴JC-F = 13.1 (Ar-C) | |
| 119.86 | d, ⁴JC-F = 3.9 (Ar-C) | |
| 119.93 | d, ⁵JC-F = 1.5 (Ar-C) | |
| 123.72 | d, ²JC-F = 12.1 (Ar-C) | |
| 127.24 | d, ³JC-F = 3.1 (Ar-C) | |
| 144.99 | (Ar-C) | |
| 147.62 | d, ³JC-F = 9.6 (Ar-C) | |
| 149.11 | d, ³JC-F = 3.6 (Ar-C) | |
| 158.25 | d, ¹JC-F = 256.3 (Ar-C-F) |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the mapping of proton-proton networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. This is a powerful tool for assigning carbon resonances based on the already-assigned proton spectrum. Each cross-peak represents a direct C-H bond.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS is an essential analytical technique that provides the exact mass of a molecule with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the compound. For Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (C₁₄H₁₀FNO₄), the calculated monoisotopic mass is 275.0594 Da. An HRMS measurement would be expected to confirm this mass, thereby verifying the molecular formula.
Furthermore, analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. In techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation, the molecule breaks apart in a predictable manner. Common fragmentation pathways for benzoate (B1203000) esters include cleavage of the ester group and characteristic losses from the aromatic rings, which can help confirm the identity and substitution pattern of the compound. researchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Conformational Analysis and Dihedral Angle Characterization
One of the key structural features of biaryl compounds like this compound is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho substituents, the rings are typically not coplanar. SC-XRD analysis provides the precise measurement of this twist. For example, in the crystal structure of a related compound, 4-Nitrophenyl 2-methylbenzoate, the dihedral angles between the aromatic rings in the two molecules found in the asymmetric unit were 36.99 (5)° and 55.04 (5)°. nih.gov Similarly, the nitro and ester groups are often twisted out of the plane of the benzene ring to which they are attached. This conformational information is critical for understanding the molecule's shape and how it interacts with its environment.
Elucidation of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For nitrophenyl-containing compounds, common interactions include:
π-π Stacking: The electron-rich and electron-poor aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. Studies on analogs have shown centroid-centroid distances between aromatic rings in the range of 3.7 to 3.9 Å. unimi.it
Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro or ester groups are frequently observed, influencing the crystal packing arrangement. unimi.it
Other Interactions: Dipole-dipole interactions involving the polar nitro and ester groups, as well as N···O interactions between nitro groups of adjacent molecules, can also play a significant role in the molecular self-assembly in the solid state. researchgate.net
Table 2: Illustrative Crystallographic Data for an Analog, 4-Nitrophenyl 2-methylbenzoate nih.gov
Data from a related benzoate structure to demonstrate typical crystallographic parameters.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁/c |
| a (Å) | 11.4748 (7) |
| b (Å) | 14.3608 (8) |
| c (Å) | 14.5944 (9) |
| V (ų) | 2405.0 (2) |
| Z | 8 |
| Dihedral Angle (Ring 1-Ring 2) | 36.99 (5)°, 55.04 (5)° |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Band Assignments
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their functional groups. These methods probe the vibrational motions of atoms within a molecule, which are quantized and occur at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. For this compound and its analogs, FT-IR and Raman spectroscopy provide definitive signatures for the key structural components, including the ester, nitro, and fluoro groups, as well as the substituted aromatic rings.
In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, leading to a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. The resulting Raman shift corresponds to the vibrational frequencies of the molecule. The selection rules for the two techniques are different: FT-IR active modes require a change in the dipole moment during the vibration, while Raman active modes require a change in the polarizability. This complementarity often means that vibrations weak or absent in one spectrum are strong in the other, providing a more complete vibrational analysis.
Detailed analysis of the vibrational spectra allows for the precise assignment of observed bands to specific molecular motions, such as stretching, bending, rocking, and twisting of chemical bonds.
Detailed Research Findings and Band Assignments
The vibrational spectrum of this compound is complex, with characteristic bands arising from its distinct functional moieties: the methyl benzoate core, the fluorine substituent, and the nitrophenyl group. The interpretation of the spectrum relies on comparing the observed frequencies with established data for related substituted aromatic compounds. researchgate.netresearchgate.netresearchgate.netscirp.org
Ester Group Vibrations: The methyl ester group (-COOCH₃) gives rise to some of the most intense and easily identifiable bands in the spectrum.
C=O Stretching (ν C=O): The carbonyl stretch is a very strong band in the FT-IR spectrum and a weaker, but distinct, band in the Raman spectrum. For aromatic esters like methyl benzoate, this band typically appears in the range of 1730-1715 cm⁻¹. The presence of an electronegative fluorine atom at the ortho-position can influence the electronic environment of the carbonyl group, potentially shifting this frequency.
C-O Stretching (ν C-O): The ester group exhibits two C-O stretching vibrations. The asymmetric C-O-C stretch is typically found in the 1280-1250 cm⁻¹ region and is usually strong and prominent. The symmetric stretch occurs at a lower frequency, generally between 1150-1000 cm⁻¹.
Methyl Group Vibrations: The methyl (-CH₃) part of the ester shows symmetric and asymmetric stretching vibrations near 2960 cm⁻¹ and 2850 cm⁻¹, respectively, though these can be obscured by aromatic C-H stretches. Bending (scissoring and rocking) modes for the methyl group are also expected around 1450 cm⁻¹ and 1010 cm⁻¹. scirp.org
Nitro Group Vibrations: The nitro group (-NO₂) is another strong infrared absorber, providing clear spectral markers.
Asymmetric Stretching (ν_as NO₂): This vibration gives rise to a very strong and characteristic band in the FT-IR spectrum, typically appearing in the 1560-1520 cm⁻¹ range for aromatic nitro compounds. researchgate.netnih.gov
Symmetric Stretching (ν_s NO₂): The symmetric stretch is also a strong band, found at a lower frequency, generally between 1355-1345 cm⁻¹. researchgate.net The conjugation of the nitro group with the phenyl ring influences the exact position of these bands.
Aromatic Ring and Substituent Vibrations:
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings produce a series of bands, often of variable intensity, in the 1625-1430 cm⁻¹ region. researchgate.netresearchgate.net
Aromatic C-H Stretching (ν C-H): These vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the benzene rings strongly influences the C-H out-of-plane bending modes, which appear as strong bands in the 900-675 cm⁻¹ region. These bands are particularly useful for confirming the arrangement of substituents on the aromatic rings.
The following tables summarize the expected vibrational band assignments for this compound based on data from analogous structures.
Table 1: FT-IR Vibrational Band Assignments for Key Functional Groups
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium-Weak | ν(C-H) | Aromatic Rings |
| ~2960 | Weak | ν_as(C-H) | Methyl (-CH₃) |
| 1730-1715 | Very Strong | ν(C=O) | Ester Carbonyl |
| 1610-1580 | Medium-Variable | ν(C=C) | Aromatic Rings |
| 1560-1520 | Very Strong | ν_as(NO₂) | Nitro (-NO₂) |
| 1490-1440 | Medium-Strong | ν(C=C) | Aromatic Rings |
| 1355-1345 | Strong | ν_s(NO₂) | Nitro (-NO₂) |
| 1280-1200 | Very Strong | ν_as(C-O-C), ν(C-F) | Ester, Fluoro |
| 1150-1000 | Strong | ν_s(C-O-C) | Ester |
Table 2: Raman Spectral Band Assignments for Key Functional Groups
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | ν(C-H) | Aromatic Rings |
| 1725-1700 | Weak | ν(C=O) | Ester Carbonyl |
| 1615-1590 | Very Strong | ν(C=C) | Aromatic Rings |
| 1575-1560 | Medium | Ring Quadrant Stretch | Aromatic Rings |
| 1355-1345 | Very Strong | ν_s(NO₂) | Nitro (-NO₂) |
| 1280-1200 | Weak | ν(C-F) | Fluoro |
Computational and Theoretical Chemistry Studies of Methyl 2 Fluoro 5 4 Nitrophenyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of organic molecules, including derivatives of nitrophenyl benzoate (B1203000). DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide valuable insights into the optimized geometry, bond lengths, bond angles, and electronic properties of compounds like Methyl 2-fluoro-5-(4-nitrophenyl)benzoate.
DFT calculations on similar para-substituted nitrophenyl benzoate esters have shown a correlation between the electronic nature of the substituents and the charge density at the carbonyl carbon of the ester group. Specifically, electron-withdrawing groups tend to decrease the electron density at the carbonyl carbon. In this compound, both the fluorine atom and the nitro group are electron-withdrawing, which is expected to result in a more electrophilic carbonyl carbon.
A hypothetical data table of optimized geometrical parameters for this compound, based on DFT calculations of analogous compounds, is presented below.
| Parameter | Value |
| C=O Bond Length (Å) | 1.21 |
| C-O (ester) Bond Length (Å) | 1.35 |
| Dihedral Angle (Phenyl rings) (°) | 45-55 |
| C-F Bond Length (Å) | 1.36 |
| C-N Bond Length (Å) | 1.48 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. ijpsat.org
For this compound, the presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energies of both the HOMO and LUMO. The nitro group, in particular, significantly lowers the LUMO energy, making the molecule a good electron acceptor. The HOMO is likely to be distributed over the phenyl rings, while the LUMO is expected to be localized primarily on the nitrophenyl moiety.
A smaller HOMO-LUMO gap suggests higher reactivity. The reactivity of this molecule would be predicted to be significant in nucleophilic aromatic substitution reactions, with the electron-deficient rings being susceptible to attack.
Below is an illustrative table of FMO energies for this compound, extrapolated from data on similar nitroaromatic compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These regions are the most likely sites for interaction with electrophiles. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the phenyl rings and particularly on the carbon atom of the carbonyl group. The electron-withdrawing nature of the fluorine and nitro groups would lead to a more pronounced positive potential on the aromatic rings compared to unsubstituted benzene.
Mulliken charge analysis, a method to approximate the charge distribution among atoms, would further quantify these observations. This analysis on related nitrophenyl benzoate esters has shown that electron-withdrawing substituents lead to a more positive charge on the carbonyl carbon, increasing its electrophilicity. semanticscholar.org
An example of a Mulliken charge distribution for key atoms in this compound is presented in the table below, based on findings for analogous molecules.
| Atom | Mulliken Charge (a.u.) |
| Carbonyl Carbon | +0.65 |
| Carbonyl Oxygen | -0.50 |
| Nitrogen (Nitro) | +0.95 |
| Oxygen (Nitro) | -0.55 |
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, including their conformational changes in different environments, such as in solution. nih.gov For a molecule like this compound, which has a degree of conformational flexibility due to the rotation around the single bond connecting the two phenyl rings, MD simulations can provide insights into the preferred conformations in a solvent. acs.org
The conformational landscape of biphenyl (B1667301) derivatives is influenced by the balance between steric hindrance from ortho substituents and the electronic effects that favor planarity for extended π-conjugation. ic.ac.uk In this compound, the fluorine atom at the ortho position will introduce some steric strain, likely resulting in a non-planar (twisted) conformation being the most stable in the gas phase and in non-polar solvents.
In a polar solvent, the interactions between the solvent molecules and the polar groups of the solute (the ester and nitro groups) can influence the conformational equilibrium. MD simulations can track the fluctuations in the dihedral angle between the phenyl rings, providing a distribution of accessible conformations and identifying the most populated conformational states in a given solvent.
A hypothetical table summarizing the results of an MD simulation for this compound in a polar solvent is shown below.
| Solvent | Most Populated Dihedral Angle (°) | Residence Time (ps) |
| Water | 50 ± 10 | 150 |
| Methanol (B129727) | 48 ± 12 | 180 |
| Chloroform | 45 ± 15 | 200 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a reliable tool in structural chemistry. nih.govfrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the two different phenyl rings, influenced by the electronic effects of the fluoro, nitro, and ester groups.
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and the C-F stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions in the UV region due to π-π* transitions within the aromatic rings. The presence of the nitro group, a strong chromophore, would likely result in a distinct absorption band. nih.gov
An illustrative table of predicted spectroscopic data is provided below.
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (ppm) | 164 |
| ¹H NMR | Protons on Nitrophenyl Ring (ppm) | 7.8 - 8.4 |
| IR | C=O Stretch (cm⁻¹) | 1730 |
| IR | NO₂ Asymmetric Stretch (cm⁻¹) | 1530 |
| UV-Vis | λ_max (nm) | 270 |
Quantum Chemical Descriptors for Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to establish quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). hakon-art.com These descriptors help in understanding and predicting the physicochemical properties and biological activities of compounds.
For this compound, several key quantum chemical descriptors can be calculated using DFT. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated from the HOMO and LUMO energies.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors can be used to correlate the electronic structure of this compound with its potential reactivity, stability, and other properties. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile, which is consistent with the presence of multiple electron-withdrawing groups.
A table of hypothetical quantum chemical descriptors for this compound is presented below.
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -5.35 |
| Chemical Hardness (η) | 2.15 |
| Electronegativity (χ) | 5.35 |
| Electrophilicity Index (ω) | 6.66 |
Reaction Mechanisms and Kinetic Investigations of Nitro Substituted Benzoate Esters
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Aromatic Rings
The presence of a fluorine atom and a strongly electron-withdrawing nitro group on the benzoate (B1203000) ring makes Methyl 2-fluoro-5-(4-nitrophenyl)benzoate a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the fluorine atom on the aromatic ring. The general mechanism proceeds via a two-step addition-elimination pathway.
First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. oieau.fr The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group. The high electronegativity of the fluorine atom also contributes to the stabilization of this intermediate through its inductive effect. researchgate.net
Kinetic Studies and Rate-Determining Step (RDS) Analysis
Kinetic studies of SNAr reactions on activated aromatic systems, such as those containing nitro groups, are crucial for elucidating the reaction mechanism. For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step (RDS). researchgate.netnih.gov This is because this step involves the disruption of the aromatic system, which has a high activation energy. researchgate.net
The rate of reaction is typically second order, being first order with respect to both the aromatic substrate and the nucleophile. The reaction rate can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. For instance, in the reaction of 4-fluoronitrobenzene with 1-methylpiperazine (B117243) in acetonitrile, the reaction was found to follow a third-order rate law, with a second-order dependence on the amine, suggesting a base-catalyzed mechanism where a second molecule of the amine facilitates proton transfer in the rate-limiting step. researchgate.net
| Factor | Influence on RDS | Example from Related Systems |
|---|---|---|
| Leaving Group | Generally, the C-F bond cleavage is not the RDS. The high electronegativity of fluorine accelerates the nucleophilic attack (RDS). researchgate.netnih.gov | In many fluoronitroaromatic compounds, the reaction rate is faster with fluorine as the leaving group compared to other halogens. epa.gov |
| Nucleophile Basicity | For some systems, a change in the RDS from the formation of the Meisenheimer complex to its breakdown can occur with changing nucleophile basicity. | Nonlinear Brønsted-type plots have been observed in the reactions of some dinitrophenyl derivatives with amines, indicating a change in the RDS. nih.gov |
| Solvent | Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. | The reaction of p-nitrophenyl acetate (B1210297) with hydroxide (B78521) ions is significantly faster in DMSO-H2O mixtures compared to pure water. scholaris.ca |
Linear Free Energy Relationships (Hammett, Brønsted-Type, Yukawa-Tsuno Plots)
Linear Free Energy Relationships (LFERs) are powerful tools for understanding reaction mechanisms. The Hammett equation, log(k/k₀) = ρσ, relates the rate constants (k) of a series of reactions with substituted aromatic compounds to the substituent constants (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which is characteristic of SNAr reactions. For the hydrolysis of para-substituted nitrophenyl benzoate esters, a Hammett plot can be used to correlate the electronic effects of the substituents with the reaction rate. semanticscholar.org
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile (log k = βpKa + C), are used to assess the degree of bond formation in the transition state. The value of the Brønsted coefficient (β) can provide insights into the mechanism. For instance, a change in the slope of a Brønsted plot can indicate a change in the rate-determining step. nih.gov In the reactions of 4-chloro-7-nitrobenzofurazan (B127121) with anilines, a nonlinear Brønsted-type plot was observed, suggesting a change in mechanism from a polar SNAr process to a single electron transfer mechanism as the basicity of the aniline (B41778) increased. researchgate.net
The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects. It is particularly useful for reactions where there is a direct resonance interaction between the substituent and the reaction center in the transition state.
While specific Hammett, Brønsted, or Yukawa-Tsuno plots for This compound are not available, data from related systems, such as the reactions of other fluoronitroaromatic compounds, can be used to predict the expected trends. For example, a Hammett plot for the SNAr reaction of a series of substituted fluoroarenes would be expected to show a positive ρ value, confirming that electron-withdrawing groups accelerate the reaction. acs.org
Ester Hydrolysis Kinetics and Stability Profiling
The ester group in This compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. The kinetics and stability of the ester are influenced by the electronic effects of the substituents on the aromatic ring.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) lead to the formation of the corresponding carboxylic acid. This process is typically reversible.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion (a better leaving group than hydroxide). The resulting carboxylic acid is then deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion. This final deprotonation step makes base-catalyzed hydrolysis effectively irreversible.
Factors Influencing Hydrolytic Lability
The hydrolytic stability of This compound is significantly influenced by the electronic properties of the substituents on the phenyl ring. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This leads to an increased rate of hydrolysis compared to unsubstituted methyl benzoate.
A study on the hydrolysis of several substituted methyl benzoates showed that the presence of a 4-nitro group significantly reduces the half-life of the ester. oieau.fr The Hammett equation can be applied to quantify the effect of substituents on the hydrolysis rate. For the alkaline hydrolysis of methyl esters of substituted benzoic acids, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction. For the hydrolysis of para-substituted nitrophenyl benzoate esters, a change in the rate-determining step has been observed, as indicated by an inflection point in the Hammett plot. semanticscholar.org When the para-substituent is electron-donating, the nucleophilic attack is the rate-determining step. However, with electron-withdrawing substituents, the collapse of the tetrahedral intermediate becomes rate-determining. semanticscholar.org
The fluorine atom at the 2-position also influences the hydrolysis rate through its inductive electron-withdrawing effect, further increasing the electrophilicity of the carbonyl carbon.
| Substituent | Position | Electronic Effect | Predicted Impact on Hydrolysis Rate |
|---|---|---|---|
| Nitro (NO₂) | para to the ester group (on the second phenyl ring) | Strongly electron-withdrawing (resonance and inductive) | Significantly increases the rate of hydrolysis. |
| Fluoro (F) | ortho to the ester group | Strongly electron-withdrawing (inductive) | Increases the rate of hydrolysis. |
Cycloaddition Reactions (e.g., Diels-Alder) Involving Related Nitrostyrenes
While This compound itself is not a typical diene or dienophile for cycloaddition reactions, related nitrostyrene (B7858105) derivatives can participate in such transformations. For instance, a nitrostyrene derived from the parent compound could potentially undergo Diels-Alder reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Therefore, a styrene (B11656) derivative bearing a nitro group, such as one that could be conceptually derived from This compound , would be an activated dienophile.
Studies on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes have shown that these compounds are effective dienophiles, leading to the formation of monofluorinated norbornenes in high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov The presence of strong electron-withdrawing groups on the aryl ring of the nitrostyrene can influence the diastereoselectivity of the reaction. semanticscholar.org Kinetic studies of these reactions have been used to calculate activation parameters and compare the reactivity of different dienes. beilstein-journals.orgbeilstein-journals.org For example, the reaction rate for 1,3-cyclohexadiene (B119728) was found to be significantly lower than that for 1,3-cyclopentadiene in a model reaction. beilstein-journals.orgbeilstein-journals.org
Electrophilic Aromatic Substitution Patterns on the Benzoate Ring
The reactivity of the benzoate ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic and steric effects of its three substituents: the methyl ester group (-COOCH₃) at C1, the fluoro group (-F) at C2, and the 4-nitrophenyl group at C5. These groups collectively render the aromatic ring highly electron-deficient, thus deactivating it towards electrophilic attack and necessitating harsh reaction conditions for any substitution to occur. libretexts.orgyoutube.com The orientation of an incoming electrophile is determined by the interplay of the directing effects of these substituents. libretexts.orgpressbooks.pub
The primary factors governing the regioselectivity of substitution on the available C3, C4, and C6 positions are:
Methyl Ester Group (-COOCH₃): This group is a powerful deactivator and a meta-director. byjus.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M), making the ortho and para positions particularly electron-poor. libretexts.org Consequently, it directs incoming electrophiles to the meta-position (C3).
Fluoro Group (-F): As a halogen, fluorine is an ortho, para-director, but it is also deactivating. byjus.com Its high electronegativity results in a strong electron-withdrawing inductive effect (-I). libretexts.org However, its lone pairs can be donated to the ring via a positive resonance effect (+M), which directs electrophiles to the ortho (C3) and para (C6) positions. libretexts.orglibretexts.org
4-Nitrophenyl Group: This substituent is strongly deactivating due to the electron-withdrawing nature of the nitro group on the adjacent phenyl ring. Its influence on the benzoate ring is primarily through a deactivating inductive effect and considerable steric hindrance around the C5 position.
Analysis of the available positions on the benzoate ring indicates a clear preference for substitution at the C3 position.
Attack at C3: This position is ortho to the fluoro group and meta to the ester group. Both directing effects reinforce each other, making C3 the most electronically favored site for electrophilic attack.
Attack at C6: This position is para to the directing fluoro group, which is favorable. However, it is also ortho to the bulky methyl ester group, resulting in significant steric hindrance that strongly disfavors attack at this site.
Attack at C4: This position is para to the deactivating ester group and meta to the fluoro group, making it the least favored site for substitution.
Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield the C3-substituted product as the major isomer, albeit likely in low yields due to the heavily deactivated nature of the ring system.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The following table outlines the predicted major products for common electrophilic aromatic substitution reactions performed on this compound, based on the analysis of substituent directing effects.
| Reaction | Reagents | Predicted Major Product | Structure of Predicted Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Methyl 2-fluoro-3-nitro-5-(4-nitrophenyl)benzoate | ![]() |
| Bromination | Br₂ / FeBr₃ | Methyl 3-bromo-2-fluoro-5-(4-nitrophenyl)benzoate | ![]() |
| Sulfonation | Fuming H₂SO₄ | Methyl 2-fluoro-5-(4-nitrophenyl)-3-sulfobenzoate | ![]() |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Methyl 3-acyl-2-fluoro-5-(4-nitrophenyl)benzoate | ![]() |
Chemical Transformations and Derivatization Strategies
Reduction of the Nitro Group to the Corresponding Amino Functionality
The transformation of the nitro group into an amino group is a fundamental and highly efficient process in organic synthesis, converting a strongly electron-withdrawing group into an electron-donating one. This reaction significantly alters the electronic properties of the molecule and provides a key synthetic handle for further derivatization. For Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, this reduction is typically achieved through catalytic hydrogenation.
A common and effective method involves the use of palladium on an activated carbon support (Pd/C) in the presence of hydrogen gas (H₂). This procedure is well-documented for structurally similar compounds. For instance, the reduction of a related nitro compound, methyl 2-chloro-4-fluoro-5-nitrobenzoate, is successfully carried out using 10% Pd/C under a hydrogen atmosphere at ambient pressure over several hours to yield the corresponding aminobenzoate. chemicalbook.com This method is valued for its high yield and the clean nature of the reaction, with the primary byproduct being water.
Alternative reagents for the reduction of aromatic nitro groups are also widely established and applicable. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂), which offers a milder alternative for substrates sensitive to strongly acidic conditions. These methods provide robust and scalable routes to Methyl 2-fluoro-5-(4-aminophenyl)benzoate, the amino-functionalized derivative.
Table 1: Common Reagents for Nitro Group Reduction This table is generated based on established chemical principles and not on specific experimental data for this compound.
| Reagent System | Typical Conditions | Product |
|---|---|---|
| H₂ / Pd/C | Methanol (B129727) or Ethyl Acetate (B1210297), Room Temp, 1 atm | Methyl 2-fluoro-5-(4-aminophenyl)benzoate |
| Fe / HCl | Ethanol/Water, Reflux | Methyl 2-fluoro-5-(4-aminophenyl)benzoate |
Transesterification and Amidation Reactions of the Methyl Ester Group
The methyl ester group of this compound serves as a versatile handle for the synthesis of other esters, carboxylic acids, or amides.
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed process, the subject compound is reacted with an excess of a different alcohol (e.g., ethanol or isopropanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. ucla.edublogspot.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the desired product. ucla.edu Base-catalyzed transesterification, using an alkoxide such as sodium ethoxide in ethanol, provides an alternative route. ucla.edu Catalysts based on titanates and zinc compounds have also been shown to be effective for the transesterification of methyl benzoates. acs.orggoogle.com
Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This transformation typically requires more forcing conditions than hydrolysis or transesterification, often involving heating the ester with the amine. The reaction can be performed neat or in a suitable solvent. While direct amidation can be slow, various catalytic systems have been developed to facilitate this conversion on benzoate (B1203000) esters. researchgate.net For example, niobium(V) oxide has been reported as an effective heterogeneous catalyst for the direct amidation of methyl benzoate with amines under solvent-free conditions. researchgate.net The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl group, leading to the elimination of methanol and the formation of a stable amide bond. youtube.com This provides a direct route to N-substituted 2-fluoro-5-(4-nitrophenyl)benzamides.
Table 2: Representative Transesterification and Amidation Reactions This table illustrates general transformations applicable to the target compound based on the reactivity of methyl benzoates.
| Reaction | Reagents | Catalyst | Product Type |
|---|---|---|---|
| Transesterification | Ethanol (excess) | H₂SO₄ (cat.) | Ethyl 2-fluoro-5-(4-nitrophenyl)benzoate |
| Transesterification | Benzyl Alcohol | Titanate (cat.) | Benzyl 2-fluoro-5-(4-nitrophenyl)benzoate |
| Amidation | Propylamine | Heat | N-propyl-2-fluoro-5-(4-nitrophenyl)benzamide |
Further Functionalization of the Nitrophenyl Moiety
The nitrophenyl group is a key site for introducing further chemical diversity into the molecule. The most significant strategy for its functionalization begins with the reduction of the nitro group to an amine, as detailed in section 6.1. The resulting aniline (B41778) derivative, Methyl 2-fluoro-5-(4-aminophenyl)benzoate, is a versatile intermediate for a multitude of subsequent reactions.
The primary amino group of the aniline derivative can be readily converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures. This diazonium intermediate is highly reactive and serves as a gateway to a wide array of functionalities through Sandmeyer-type reactions. For example, treatment with copper(I) halides (CuCl, CuBr) can introduce the corresponding halogen atoms, while reaction with copper(I) cyanide (CuCN) yields the nitrile derivative.
Furthermore, the amino group itself can undergo various other transformations. Acylation with acid chlorides or anhydrides can produce a range of amide derivatives. It can also participate in condensation reactions to form imines or be used in coupling reactions to create more complex molecular architectures. While the nitro group itself can be displaced via nucleophilic aromatic substitution under specific conditions, its reduction to the highly versatile amino group represents the most common and powerful strategy for the extensive functionalization of the nitrophenyl moiety.
Advanced Synthetic Applications As a Versatile Building Block
Precursor in the Multistep Synthesis of Complex Organic Frameworks
The structure of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate makes it an ideal starting material for the synthesis of complex, three-dimensional organic frameworks, including macrocycles and other elaborate structures. The biphenyl (B1667301) core provides a rigid and defined structural element, while the functional groups offer handles for systematic chemical modifications.
A key transformation in this context is the reduction of the nitro group to an amine. This conversion, typically achieved with reagents such as tin(II) chloride or through catalytic hydrogenation, yields Methyl 2-fluoro-5-(4-aminophenyl)benzoate. This resulting aniline (B41778) derivative is a critical intermediate. The newly formed amino group can participate in a wide array of reactions, such as diazotization followed by coupling, or amide bond formation.
Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group (and to a lesser extent by the ester), is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including other aromatic rings, alkyl chains, or functionalized linkers, thereby extending the molecular framework. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages with other molecules, facilitating the assembly of larger, more complex structures. The combination of these transformations allows for a programmed, step-wise construction of sophisticated organic frameworks with tailored properties.
| Functional Group | Potential Transformation | Application in Framework Synthesis |
| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Introduces a reactive site for amide coupling, diazotization, or formation of imines. |
| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution (SNAr) | Allows for the introduction of linkers or other structural motifs to build larger architectures. |
| Methyl Ester (-COOCH₃) | Hydrolysis to Carboxylic Acid (-COOH) | Provides a connection point for forming ester or amide bonds with other building blocks. |
| Biphenyl Core | Rigid Scaffold | Offers a structurally defined and thermally stable foundation for the framework. |
Utilization in the Construction of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups on the this compound scaffold makes it a powerful tool for the synthesis of a wide variety of heterocyclic compounds. These nitrogen, oxygen, and sulfur-containing ring systems are of significant interest in medicinal chemistry and materials science.
The synthesis of nitrogen-containing heterocycles often begins with the reduction of the nitro group to an amine. The resulting aniline can then undergo intramolecular or intermolecular cyclization reactions. For instance, reaction of the derived aniline with appropriate precursors can lead to the formation of:
Benzimidazoles: By reacting the aniline with a carboxylic acid or its derivative, followed by cyclization.
Benzotriazoles: Through diazotization of the aniline and subsequent intramolecular cyclization.
Quinoxalinones and Benzodiazepinediones: These can be formed from derivatives of the parent compound where other reactive groups are introduced. For example, related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used to create such heterocyclic systems. mdpi.com
The fluorine atom also plays a crucial role in heterocyclic synthesis. Its ability to act as a leaving group in SNAr reactions allows for the introduction of heteroatom nucleophiles. For example, reaction with a thiol or an alcohol under basic conditions can lead to the formation of sulfur- or oxygen-containing heterocyclic rings, respectively.
Moreover, the ester group can be modified to participate in cyclization reactions. For example, conversion to a hydrazide followed by reaction with a dicarbonyl compound can yield pyridazinone rings. The versatility of this building block is further highlighted by the synthesis of furan (B31954) derivatives from related compounds like 2-fluoro-4-nitroaniline, demonstrating the potential for creating five-membered heterocyclic rings. nih.govbohrium.comunimi.it
| Starting Material Derivative | Reaction Partner/Condition | Resulting Heterocycle |
| Methyl 2-fluoro-5-(4-aminophenyl)benzoate | Carboxylic Acid/Aldehyde | Benzimidazole derivative |
| Methyl 2-fluoro-5-(4-aminophenyl)benzoate | Nitrous Acid | Benzotriazole derivative |
| This compound | Thiol (R-SH) + Base | Thiophene or Thiazine derivative precursor |
| This compound | Hydrazine | Hydrazide intermediate for Pyridazinone synthesis |
Scaffold for the Development of Novel Organic Materials
The unique combination of a rigid biphenyl structure, a polarizable nitro group, and an electronegative fluorine atom makes this compound an attractive scaffold for the design of novel organic materials with interesting electronic, optical, and physical properties.
The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electron distribution within the molecule, creating a polarized system. This intrinsic polarity can be harnessed in the design of:
Non-Linear Optical (NLO) Materials: The push-pull nature of the substituted biphenyl system can lead to large molecular hyperpolarizabilities, a key requirement for NLO applications.
Organic Light-Emitting Diodes (OLEDs): The rigid core can contribute to high thermal stability and good charge transport properties in materials designed for OLEDs. The fluorine and nitro groups can be used to tune the HOMO/LUMO energy levels to optimize device performance.
Liquid Crystals: The rod-like shape of the biphenyl scaffold is a common motif in liquid crystalline materials. Modification of the terminal functional groups can be used to control the mesophase behavior.
Furthermore, the reactive sites on the molecule allow for its incorporation into polymeric structures. For example, the di-functional nature of the derived amino-acid (after reduction of the nitro group and hydrolysis of the ester) allows it to be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The fluorine content in these polymers can enhance their thermal stability, chemical resistance, and solubility in organic solvents.
| Structural Feature | Property | Potential Material Application |
| Biphenyl Core | Rigidity, Thermal Stability | High-performance polymers, Liquid Crystals |
| Nitro Group (-NO₂) | Electron-withdrawing, Polarizable | Non-Linear Optical (NLO) materials, Electron-transport materials in OLEDs |
| Fluorine Atom (-F) | Electronegativity, Stability | Enhanced thermal and chemical resistance in polymers |
| Overall Molecule | Asymmetric electronic distribution | Materials with tailored optoelectronic properties |
Emerging Research Directions and Future Perspectives
Chemo- and Regioselective Synthesis Strategies for Complex Derivatives
The development of synthetic strategies that allow for the precise and controlled modification of the Methyl 2-fluoro-5-(4-nitrophenyl)benzoate core is a primary area of future research. The presence of multiple reactive sites—the ester, the fluoro group, and the nitro group—necessitates a high degree of chemo- and regioselectivity in any subsequent functionalization.
Future investigations will likely focus on leveraging the distinct electronic properties of the two aromatic rings. The electron-withdrawing nature of the nitro group deactivates the nitrophenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Conversely, the electronic character of the fluorinated benzoic acid ring is more nuanced, influenced by both the electron-withdrawing ester group and the halogen.
Key research thrusts in this area will include:
Selective Reduction of the Nitro Group: Developing catalytic systems that can selectively reduce the nitro group to an amine without affecting the ester functionality or causing hydrodefluorination. This would open up a vast array of derivatization possibilities through amide bond formation, diazotization, or further cross-coupling reactions.
Directed Ortho-metalation: Exploring the use of the ester or other installed directing groups to achieve regioselective C-H functionalization on the fluorinated ring. This would allow for the introduction of additional substituents at specific positions, leading to highly complex and functionalized biphenyl (B1667301) structures. rsc.org
Post-Coupling Functionalization: Investigating domino reactions where the initial cross-coupling to form the biphenyl scaffold is followed by an in-situ functionalization, guided by the inherent reactivity of the substituents. rsc.org
A significant challenge lies in controlling the regioselectivity of these transformations. For instance, in a potential SNAr reaction on the nitrophenyl ring, the position of nucleophilic attack would need to be precisely controlled. Similarly, electrophilic aromatic substitution on the fluorinated ring would likely yield a mixture of isomers, requiring careful optimization of reaction conditions and catalysts.
The table below outlines potential selective transformations and the associated challenges:
| Transformation | Target Functional Group | Potential Reagents/Catalysts | Selectivity Challenge |
| Nitro Reduction | -NO₂ | Transfer hydrogenation (e.g., Hantzsch ester, Pd/C), Catalytic hydrogenation (e.g., PtO₂) | Over-reduction, hydrodefluorination, ester reduction |
| SNAr | C-NO₂ | Nucleophiles (e.g., alkoxides, amines) | Controlling regioselectivity if other leaving groups are present |
| C-H Activation | Aromatic C-H bonds | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Achieving high regioselectivity on a specific ring and position |
| Ester Hydrolysis | -COOCH₃ | LiOH, NaOH | Preventing side reactions on other functional groups |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant leap forward in chemical manufacturing, offering improved safety, efficiency, and scalability. rsc.orgresearcher.life The synthesis of this compound and its derivatives is well-suited for such integration.
The most probable synthetic route to the parent compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a derivative of 2-fluoro-5-bromobenzoate and 4-nitrophenylboronic acid. organic-chemistry.org This type of reaction has been successfully adapted to flow chemistry environments. nih.govresearchgate.netnih.gov
Future research in this domain would involve:
Development of Packed-Bed Reactors: Utilizing immobilized palladium catalysts in packed-bed reactors to facilitate continuous production. This approach simplifies catalyst separation and recycling, a significant advantage over homogeneous catalysis. nih.gov
Automated Reaction Optimization: Employing automated synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., catalysts, ligands, bases, solvents, temperature, and residence time) to identify optimal conditions for yield and purity. rsc.orgnih.gov
The integration of this compound synthesis with these technologies could be particularly beneficial for creating libraries of derivatives for applications like drug discovery or materials science. rsc.org An automated platform could systematically vary the coupling partners to generate a diverse set of functionalized biaryls. rsc.orgnih.gov
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Advanced in-situ characterization techniques are poised to provide unprecedented real-time insights into the reaction progress.
The palladium-catalyzed cross-coupling reactions used to synthesize this compound are often complex, with multiple catalytic intermediates and potential side reactions. acs.org Traditional offline analysis methods like HPLC and GC-MS provide snapshots of the reaction but can miss transient, yet critical, species.
Future research will likely employ a suite of in-situ spectroscopic techniques:
Real-time NMR Spectroscopy: Flow NMR can be used to continuously monitor the concentrations of reactants, intermediates, and products directly in the reaction mixture. synhet.comorgsyn.org This allows for the precise determination of reaction kinetics and can help identify catalyst deactivation pathways or the formation of undesired byproducts. fujifilm.comacs.org
Surface-Enhanced Raman Scattering (SERS): This technique can be used to monitor heterogeneous catalytic reactions on metal surfaces in real-time. For the synthesis of this compound using a supported palladium catalyst, SERS could provide valuable information about the adsorption of reactants and the formation of intermediates on the catalyst surface. nih.govresearchgate.net
FTIR and UV-Vis Spectroscopy: These techniques can also be implemented in-situ to track the disappearance of reactants and the appearance of products, providing complementary kinetic data.
The data obtained from these in-situ methods will be invaluable for building accurate kinetic models of the synthesis, leading to more robust and efficient processes.
The following table summarizes the potential applications of various in-situ techniques for monitoring the synthesis of this compound:
| Technique | Information Gained | Relevance to Synthesis |
| Real-time NMR | Quantitative concentration profiles of soluble species | Precise kinetic modeling, identification of soluble intermediates and byproducts |
| In-situ SERS | Surface-adsorbed species on heterogeneous catalysts | Mechanistic insights into surface reactions, catalyst deactivation studies |
| In-situ FTIR | Changes in functional groups | Real-time monitoring of reactant consumption and product formation |
| In-situ UV-Vis | Changes in conjugation and chromophores | Tracking the formation of the biaryl system |
Theoretical Insights into Novel Reaction Pathways and Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and designing new catalysts. researchgate.netchemicalbook.comglpbio.com For this compound, theoretical studies can provide fundamental insights that are difficult to obtain experimentally.
The Suzuki-Miyaura reaction, the likely pathway to this compound, involves a complex catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can be used to map the potential energy surface of this entire cycle.
Future theoretical investigations could focus on:
Mechanism of Oxidative Addition: Modeling the oxidative addition of the aryl halide to the palladium(0) catalyst to understand the influence of the fluoro and ester substituents on this rate-determining step.
Transmetalation Step: Investigating the role of the base and solvent in the transfer of the nitrophenyl group from the boronic acid to the palladium center. glpbio.com
Ligand Effects: Simulating the effect of different phosphine (B1218219) ligands on the catalytic activity and selectivity of the reaction. This can guide the rational selection of ligands for improved performance.
Reactivity of Derivatives: Predicting the reactivity of various functional groups on the this compound scaffold towards different reagents, aiding in the design of selective derivatization strategies. This could include modeling the transition states for SNAr or electrophilic substitution reactions.
By combining theoretical predictions with experimental validation, a more complete picture of the chemistry of this compound can be developed, accelerating the discovery of novel reaction pathways and more efficient catalytic systems. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, and how can reaction conditions be optimized?
- Answer : A common approach involves esterification of 2-fluoro-5-(4-nitrophenyl)benzoic acid using methanol and a catalyst. For example, thionyl chloride (SOCl₂) in benzene with dimethylformamide (DMF) as a catalyst can convert the acid to its acyl chloride intermediate, followed by methanol quenching. Reaction optimization includes reflux duration (e.g., 4 hours), stoichiometry (excess SOCl₂), and solvent selection (benzene for azeotropic removal of water) . Monitoring by TLC or LC-MS ensures completion.
Q. How can researchers purify this compound, and what analytical methods confirm purity?
- Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective. Confirm purity via HPLC (≥95% area) and GC-MS. For crystalline samples, recrystallization in ethanol may improve yield. Structural validation requires H/C NMR (e.g., methyl ester resonance at δ ~3.9 ppm) and FT-IR (C=O stretch ~1720 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and steric effects?
- Answer : UV-Vis spectroscopy identifies π→π* transitions influenced by the nitro and fluorine substituents. F NMR detects electronic environment changes (e.g., fluorine deshielding due to nitro para-substitution). X-ray crystallography (if crystalline) resolves steric interactions, though SHELX software (e.g., SHELXL for refinement) is required for analysis .
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s reactivity in cross-coupling reactions?
- Answer : The nitro group at the 4-position activates the benzene ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. For Suzuki-Miyaura coupling, the fluorine substituent at the 2-position directs cross-coupling to the 5-position. DFT calculations can model charge distribution to predict regioselectivity .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Answer : Steric hindrance from the nitro and fluoro groups often leads to amorphous solids. Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) may induce crystallization. If twinning occurs, SHELXL’s TWIN command can refine data. High-resolution synchrotron sources improve weak diffraction patterns .
Q. How can computational methods predict the compound’s potential in medicinal chemistry or materials science?
- Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like kinases, leveraging the nitro group’s electron-withdrawing properties. For materials, DFT (Gaussian 16) calculates HOMO-LUMO gaps to evaluate optoelectronic behavior. Comparative studies with analogs (e.g., replacing nitro with methoxy) validate predictions .
Q. What mechanistic insights explain side-product formation during its synthesis?
- Answer : Competing esterification at alternative hydroxyl groups (if present) or nitro group reduction (under acidic conditions) are common. LC-MS/MS identifies byproducts like demethylated esters or nitroso intermediates. Kinetic studies (e.g., varying SOCl₂ concentration) optimize selectivity for the desired product .
Methodological Notes
- X-Ray Crystallography : Use SHELXL for refinement; resolve disorder with PART and SIMU commands .
- NMR Assignments : Employ N HMBC for nitro group connectivity or F-H HOESY for spatial proximity analysis .
- Stability Testing : Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) via HPLC to assess shelf-life for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




